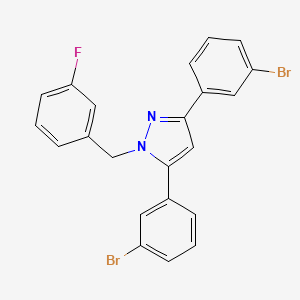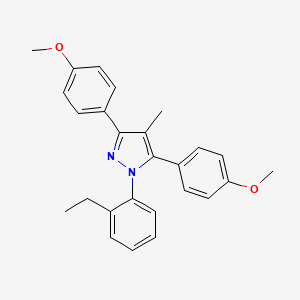![molecular formula C11H12ClN3O2S B10932186 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10932186.png)
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a 4-chlorobenzyl group attached to the pyrazole ring and a methanesulfonamide group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base like potassium carbonate.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Similar structure but lacks the 4-chlorobenzyl group.
1-(4-Chlorobenzyl)-3-(4-methanesulfonylphenyl)-1H-pyrazole: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is unique due to the presence of both the 4-chlorobenzyl and methanesulfonamide groups, which confer distinct chemical and biological properties. These groups enhance its ability to interact with specific molecular targets and improve its solubility and stability .
Properties
Molecular Formula |
C11H12ClN3O2S |
|---|---|
Molecular Weight |
285.75 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]methanesulfonamide |
InChI |
InChI=1S/C11H12ClN3O2S/c1-18(16,17)14-11-6-7-15(13-11)8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3,(H,13,14) |
InChI Key |
XIQLLUZHAGDEMU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NN(C=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10932110.png)
![N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10932113.png)
![methyl 5-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10932121.png)
![1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10932123.png)
![Methyl 5-{[(3-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxylate](/img/structure/B10932131.png)


![3-cyclopropyl-1-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10932151.png)
![5-(4-fluorophenyl)-N-[1-(4-methylphenyl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10932156.png)
![1-ethyl-3,6-dimethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932161.png)
![4-[3-[(4-bromo-3-nitropyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10932163.png)
![11-(difluoromethyl)-5-[(3-fluorophenyl)methyl]-13-methyl-4-(2,3,4,5,6-pentafluorophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B10932168.png)
![3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10932171.png)
![[4-(3-chlorobenzyl)piperazin-1-yl][1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B10932172.png)
